molecular formula C11H17BFNO4S B1434313 (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid CAS No. 1704121-33-4

(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Cat. No.: B1434313
CAS No.: 1704121-33-4
M. Wt: 289.14 g/mol
InChI Key: NXARWLBMJOQWRF-UHFFFAOYSA-N
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Description

(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a diethylsulfamoyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to 150°C and solvents like tetrahydrofuran (THF) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group may also contribute to its biological activity by interacting with specific proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the additional functional groups present in (5-(N,N-diethylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, resulting in different reactivity and applications.

    (4-Fluorophenyl)boronic Acid: Similar in having a fluorine atom but lacks the sulfonamide and methyl groups.

    (4-Methylphenyl)boronic Acid: Contains a methyl group but lacks the fluorine and sulfonamide groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

[5-(diethylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO4S/c1-4-14(5-2)19(17,18)11-7-9(12(15)16)10(13)6-8(11)3/h6-7,15-16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXARWLBMJOQWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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